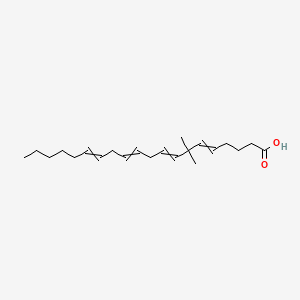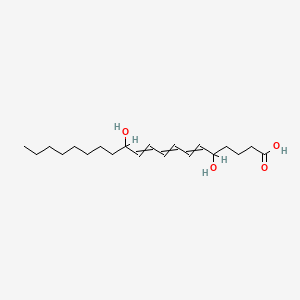
(5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid is a complex organic compound characterized by multiple hydroxyl groups and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid typically involves multi-step organic reactions. The process often starts with the preparation of a suitable precursor, followed by a series of reactions including hydroxylation, isomerization, and conjugation of double bonds. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure the desired stereochemistry and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and reduce environmental impact. Optimization of reaction parameters and purification processes is essential to achieve high purity and yield on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: Hydroxyl groups can be substituted with other functional groups, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can result in saturated hydrocarbons. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling and metabolic pathways. Its hydroxyl groups and conjugated double bonds may interact with various biomolecules, influencing biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have anti-inflammatory, antioxidant, or other bioactive effects that could be harnessed for drug development.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for various industrial processes and products.
Mechanism of Action
The mechanism of action of (5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and conjugated double bonds allow it to participate in redox reactions and form complexes with metal ions. These interactions can modulate enzyme activity, cellular signaling, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (5R,6E,8Z,10E,12S,14Z)-5,12-dihydroxyhenicosa-6,8,10,14-tetraenedioic acid
- (5R,6E,8Z,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Uniqueness
Compared to similar compounds, (5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid has a distinct arrangement of double bonds and hydroxyl groups, which may confer unique chemical and biological properties. Its specific stereochemistry and conjugation pattern can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
5,12-dihydroxyicosa-6,8,10-trienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-6,9,12-13,16-17H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTXCORNXNELNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88099-35-8 |
Source


|
| Record name | Leukotriene B3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

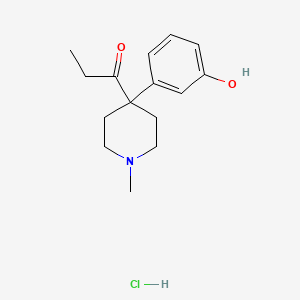


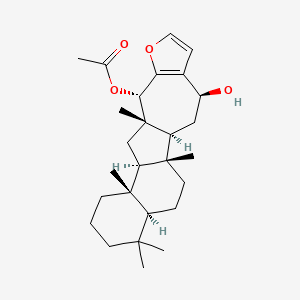

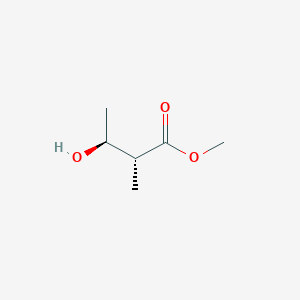
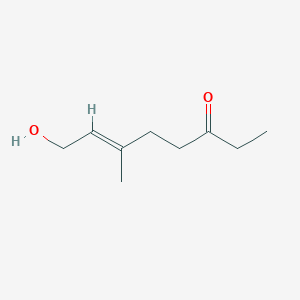
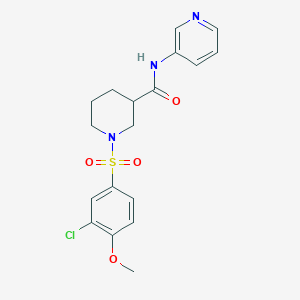
![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)

![2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1222687.png)
